N-(4-Nitrophenyl)octadecanamide
Description
Properties
CAS No. |
81713-77-1 |
|---|---|
Molecular Formula |
C24H40N2O3 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
N-(4-nitrophenyl)octadecanamide |
InChI |
InChI=1S/C24H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(21-19-22)26(28)29/h18-21H,2-17H2,1H3,(H,25,27) |
InChI Key |
QAOSXQUJMCSBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates N-(4-nitrophenyl)octadecanamide against analogous compounds, focusing on structural variations, physicochemical properties, and biological relevance.
Shorter-Chain Nitrophenyl Amides
N-(4-Nitrophenyl)octanamide (C₁₄H₂₀N₂O₃, MW: 276.32 g/mol) and N-(4-Nitrophenyl)decanamide (C₁₆H₂₄N₂O₃, MW: 292.38 g/mol) share the 4-nitrophenyl moiety but differ in alkyl chain length (C8 and C10, respectively). Key comparisons include:
- Aqueous Solubility : Both shorter-chain analogs exhibit low aqueous solubility due to their hydrophobic alkyl chains and nitroaromatic groups. However, this compound’s longer C18 chain likely further reduces solubility compared to these analogs .
- Enzyme Substrate Activity : In fluorescence-based enzyme assays, N-(4-nitrophenyl)decanamide (D-pNA) and N-(4-nitrophenyl)octanamide (Oc-pNA) demonstrated lower specificity constants for fatty acid amide hydrolase (FAAH) compared to methoxypyridinyl analogs (e.g., Oc-MAP). This suggests that nitroaromatic groups may reduce enzymatic affinity relative to electron-donating substituents .
N,N-Dimethyloctadecanamide
N,N-Dimethyloctadecanamide (C₂₀H₄₁NO, MW: 311.55 g/mol, CAS: 3886-90-6) replaces the 4-nitrophenyl group with dimethylamine. Key differences include:
- Solubility: The absence of a polar nitro group and presence of N,N-dimethyl substituents increase lipophilicity but may marginally improve solubility in non-polar solvents compared to this compound .
- Reactivity : The dimethylamine group reduces electrophilicity, making N,N-dimethyloctadecanamide less reactive in nucleophilic substitution reactions compared to nitroaromatic analogs .
Ethanolamine Derivatives
Compounds like N-stearoylethanolamine (18:0 NAE, C₂₀H₄₁NO₂, MW: 327.55 g/mol) feature an ethanolamine group instead of 4-nitrophenyl. These derivatives are biologically significant as endocannabinoid-like molecules:
- Biological Activity: N-stearoylethanolamine is implicated in lipid signaling pathways, contrasting with this compound’s lack of reported endogenous roles. The nitro group in the latter may confer antimicrobial or synthetic utility, whereas ethanolamine derivatives interact with cellular receptors .
Sphingolipid Derivatives
Complex sphingolipids such as β-galactosyl-C18-ceramide (C₄₈H₉₁NO₁₃, MW: 890.25 g/mol) incorporate octadecanamide into glycosylated structures. These molecules exhibit:
- Functional Diversity : The addition of carbohydrate moieties (e.g., galactose) enables membrane integration and cell recognition, a stark contrast to the synthetic nitroaromatic amide’s simpler structure .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP | Key Properties |
|---|---|---|---|---|---|
| This compound | C₂₄H₄₀N₂O₃ | 404.586 | 4-Nitrophenyl, C18 | 8.391 | High lipophilicity, low solubility |
| N-(4-Nitrophenyl)octanamide | C₁₄H₂₀N₂O₃ | 276.32 | 4-Nitrophenyl, C8 | ~6.2* | Moderate lipophilicity |
| N,N-Dimethyloctadecanamide | C₂₀H₄₁NO | 311.55 | N,N-Dimethyl, C18 | ~7.5* | Non-polar solvent solubility |
| N-Stearoylethanolamine | C₂₀H₄₁NO₂ | 327.55 | Ethanolamine, C18 | ~5.8* | Endogenous signaling lipid |
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing N-(4-Nitrophenyl)octadecanamide, and how can reaction conditions be optimized?
- Methodology :
- Begin with coupling 4-nitrophenylamine with octadecanoic acid derivatives (e.g., acid chlorides or activated esters) under anhydrous conditions.
- Optimize reaction temperature (e.g., 60–80°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis .
- Purify via column chromatography or recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the amide product .
- Key Parameters : Monitor reaction progress using TLC, and validate purity via HPLC or melting point analysis.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the presence of the nitrophenyl group (aromatic protons at δ 7–8 ppm) and the octadecanamide chain (methyl protons at δ 0.8–1.5 ppm) .
- FT-IR : Identify amide C=O stretching (~1650 cm) and nitro group vibrations (~1520 cm) .
- Mass Spectrometry : Confirm molecular weight (expected m/z ~445–450 for CHNO) via ESI-MS or MALDI-TOF .
Q. How can researchers design preliminary assays to evaluate the compound’s biological activity?
- Methodology :
- Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or A549) to determine IC values. Compare with controls like cisplatin .
- Antimicrobial Screening : Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Membrane Interaction Studies : Employ fluorescence anisotropy or DSC to assess lipid bilayer integration and effects on membrane fluidity .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action of this compound in biological systems?
- Methodology :
- Perform density functional theory (DFT) calculations to analyze charge transfer between the nitro group and biological targets (e.g., enzymes or DNA) .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with proteins like cytochrome P450 or lipid-metabolizing enzymes .
- Validate predictions with molecular dynamics simulations to study stability of ligand-protein complexes over time .
Q. What experimental strategies can resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Curves : Replicate assays across multiple cell lines or microbial strains to identify cell-type-specific effects .
- Metabolomic Profiling : Use LC-MS to detect metabolite changes in treated cells, linking bioactivity to specific pathways (e.g., apoptosis or lipid signaling) .
- Structural Analog Testing : Compare activity with derivatives lacking the nitro group or varying alkyl chain lengths to isolate critical structural motifs .
Q. How can researchers investigate the compound’s interaction with lipid bilayers and implications for drug delivery?
- Methodology :
- Langmuir Trough Experiments : Measure changes in surface pressure during monolayer compression to assess amphiphilic behavior .
- Fluorescence Quenching : Use labeled phospholipids to study membrane insertion depth and effects on permeability .
- Cryo-EM : Visualize structural perturbations in model membranes (e.g., liposomes) after treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
